Cas no 2172047-40-2 (3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid)

3-{2-[3-Cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido]ethoxy}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopropyl group, which enhances conformational rigidity, and an Fmoc-protected amine, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The ethylene glycol spacer improves solubility and flexibility, facilitating efficient coupling reactions. This derivative is particularly valuable for introducing constrained structural motifs into peptide backbones, aiding in the study of structure-activity relationships. Its stable Fmoc group allows for selective deprotection under mild basic conditions, making it suitable for automated synthesis workflows. The carboxylic acid terminus further enables conjugation or further functionalization as needed.
3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid structure
2172047-40-2 structure
Product Name:3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid
CAS No:2172047-40-2
MF:C26H30N2O6
MW:466.526207447052
CID:6492345
PubChem ID:165546297
Update Time:2025-06-11

3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid
    • EN300-1517253
    • 3-{2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]ethoxy}propanoic acid
    • 2172047-40-2
    • Inchi: 1S/C26H30N2O6/c29-24(27-12-14-33-13-11-25(30)31)15-23(17-9-10-17)28-26(32)34-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: ZDBASSBIHQZRGR-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NCCOCCC(=O)O)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 114Ų

3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid Pricemore >>

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Additional information on 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid

Introduction to 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid (CAS No. 2172047-40-2)

3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid (CAS No. 2172047-40-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound, often referred to by its systematic name, is characterized by its unique structural features, which include a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. These features contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The cyclopropyl group in the structure of 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid is known for its strain energy and unique electronic properties. This strain can influence the conformational flexibility and reactivity of the molecule, which is particularly important in the context of drug design. The cyclopropyl moiety has been shown to enhance the lipophilicity and metabolic stability of compounds, making it a desirable feature in the development of drugs with improved pharmacokinetic profiles.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely used reagent in solid-phase peptide synthesis (SPPS). It is particularly useful for protecting amino groups during the synthesis of peptides and other bioactive molecules. The Fmoc group can be easily removed under mild conditions, such as treatment with piperidine, without affecting other functional groups in the molecule. This property makes 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid an excellent choice for the synthesis of complex peptides and peptidomimetics.

The amide linkage in the structure of 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid plays a crucial role in determining its biological activity. Amide bonds are known for their stability and resistance to hydrolysis, which can enhance the half-life of the compound in biological systems. Additionally, amide linkages can participate in hydrogen bonding interactions, which are important for molecular recognition and binding to biological targets.

Recent research has highlighted the potential of 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The cyclopropyl group has been found to enhance the penetration of drugs across cell membranes, while the Fmoc protecting group ensures that the active moiety remains intact until it reaches its target site.

In addition to its potential therapeutic applications, 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid has also been explored as a building block for the synthesis of advanced materials. Its unique combination of functional groups makes it suitable for applications in polymer science and materials chemistry. For example, researchers have used this compound as a monomer to create polymers with tunable properties, such as enhanced mechanical strength and thermal stability.

The synthesis of 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid typically involves multiple steps, including the formation of the cyclopropyl group, introduction of the Fmoc protecting group, and coupling reactions to form the amide linkage. Advanced synthetic techniques, such as transition-metal catalysis and microwave-assisted synthesis, have been employed to improve the efficiency and yield of these reactions.

In conclusion, 3-{2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoethoxy}propanoic acid (CAS No. 2172047-40-2) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for further research and development, particularly in areas such as drug discovery and advanced materials synthesis.

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